molecular formula C8H10ClNO B1601609 3-Chloro-4-ethoxyaniline CAS No. 5211-02-9

3-Chloro-4-ethoxyaniline

Cat. No. B1601609
CAS RN: 5211-02-9
M. Wt: 171.62 g/mol
InChI Key: KJTDPHIGJZLWSH-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxyaniline is a chemical compound with the molecular formula C8H10ClNO . It has an average mass of 171.624 Da and a monoisotopic mass of 171.045090 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-ethoxyaniline consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The structure includes an aniline group (a benzene ring attached to an amino group) with chlorine and ethoxy substituents.


Physical And Chemical Properties Analysis

3-Chloro-4-ethoxyaniline has a density of 1.2±0.1 g/cm³, a boiling point of 284.8±20.0 °C at 760 mmHg, and a flash point of 126.0±21.8 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Safety and Hazards

Safety data for 3-Chloro-4-ethoxyaniline indicates that it should be handled to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

Mechanism of Action

Target of Action

This compound is a specialty product used in proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell

Mode of Action

As an aniline derivative, it may undergo various reactions such as nucleophilic substitution . .

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also suggested to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound, but more detailed studies are needed to confirm this.

Result of Action

As a compound used in proteomics research , it may have effects on protein expression or function, but specific effects are yet to be determined.

properties

IUPAC Name

3-chloro-4-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTDPHIGJZLWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508830
Record name 3-Chloro-4-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxyaniline

CAS RN

5211-02-9
Record name 3-Chloro-4-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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